Cuscohygrine
CAS No.: 454-14-8
Cat. No.: VC20809458
Molecular Formula: C13H24N2O
Molecular Weight: 224.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 454-14-8 |
|---|---|
| Molecular Formula | C13H24N2O |
| Molecular Weight | 224.34 g/mol |
| IUPAC Name | 1,3-bis(1-methylpyrrolidin-2-yl)propan-2-one |
| Standard InChI | InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3 |
| Standard InChI Key | ZEBIACKKLGVLFZ-UHFFFAOYSA-N |
| Isomeric SMILES | CN1CCC[C@@H]1CC(=O)C[C@@H]2CCCN2C |
| SMILES | CN1CCCC1CC(=O)CC2CCCN2C |
| Canonical SMILES | CN1CCCC1CC(=O)CC2CCCN2C |
| Melting Point | 40 - 41 °C |
Introduction
Chemical Structure and Properties
Molecular Structure
Cuscohygrine has the molecular formula C₁₃H₂₄N₂O with a molecular weight of 224.34 g/mol . Its IUPAC name is 1,3-bis(1-methylpyrrolidin-2-yl)propan-2-one, which reflects its structure consisting of two N-methyl pyrrolidine rings connected by a propanone bridge . The compound contains ten carbon bonds, twenty-five C–H bonds, six C-N bonds, and one C=O bond, creating a complex three-dimensional structure . Its chemical identification can be precisely described using InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3, and its SMILES notation is CN1CCCC1CC(=O)CC1CCCN1C . The molecule possesses C₁ point group symmetry due to the substitutions of nitrogen atoms and methyl groups in specific positions .
Physical Properties
Cuscohygrine exists as an oily liquid that can only be distilled without decomposition under vacuum conditions . It displays varying boiling points depending on pressure: 169-170°C at 23 mmHg, 152°C at 14 mmHg, and 118-125°C at 2 mmHg . Its density is documented as d₄²⁰ 0.9733, and it has a refractive index of n₂₀ᴅ 1.4832 . One of cuscohygrine's notable physical characteristics is its high solubility in water, unlike many other alkaloids . It readily forms a crystalline trihydrate (C₁₃H₂₄N₂O·3H₂O) which melts at 40-41°C . Additionally, cuscohygrine is soluble in common organic solvents including alcohol, ether, and benzene .
Chemical Properties
Cuscohygrine demonstrates several interesting chemical properties that distinguish it from other alkaloids. The molecule contains two nitrogen atoms that contribute to its basicity, allowing it to form salts with acids . Its hydrobromide derivative (C₁₃H₂₄N₂O·2HBr) forms prisms from alcohol with a melting point of 234°C . The carbonyl group between the two pyrrolidine rings is susceptible to reduction, allowing for the conversion between cuscohygrine and dihydrocuscohygrine . Quantum chemical calculations have determined that the global minimum energy for cuscohygrine is -694.571 atomic units, indicating its relative stability in its optimized conformation .
Natural Occurrence
Cuscohygrine has been identified in several plant families, most notably in Erythroxylaceae (coca plants) and Solanaceae . Within the Solanaceae family, it has been reported in Atropa belladonna (deadly nightshade), various Datura species including Datura inoxia and Datura stramonium (jimson weed), and Mandragora autumnalis (mandrake) . The compound has also been identified in Cyphomandra betacea (tree tomato) and Convolvulus arvensis (field bindweed) . In these plants, cuscohygrine typically co-occurs with other alkaloids that are often more pharmacologically potent, such as atropine, scopolamine, or cocaine, depending on the plant species . This wide distribution across taxonomically diverse plant families suggests that cuscohygrine may play important roles in plant chemical ecology.
Isolation and History
The history of cuscohygrine dates back to the late 19th century when it was first isolated by Carl Liebermann in 1889 as an alkaloid accompanying cocaine in coca leaves (also known as Cusco-leaves) . The compound was found in crude hygrine extracts and was subsequently characterized through various chemical analyses . Early studies by Liebermann and later by Cybulski in 1895 contributed to its isolation protocols . A significant development in the understanding of cuscohygrine came when researchers Steinegger and Phokas established in 1955 that it was identical to bellaradine, a compound previously isolated from belladonna plants . This discovery highlighted the cross-family occurrence of this alkaloid and sparked further interest in its biochemical significance and structural determination.
Biosynthesis
The biosynthesis of cuscohygrine follows a complex pathway that begins with the amino acid ornithine . The biosynthetic pathway involves the following steps: first, ornithine is methylated to form N-methylornithine, which is then decarboxylated to yield N-methylputrescine . Oxidation of the primary amino group of N-methylputrescine produces 4-methylaminobutanal, which subsequently cyclizes to form an N-methyl-l-pyrrolinium salt . The condensation of this pyrrolinium salt with acetoacetyl coenzyme A yields hygrine, a precursor to cuscohygrine . Finally, cuscohygrine is formed through the condensation of a hygrine molecule with another molecule of the pyrrolinium salt . This biosynthetic route is part of the broader tropane alkaloid pathway, which involves an unusual type III polyketide synthase mechanism . The elucidation of this pathway has been significant in understanding the biochemical relationships between various tropane alkaloids and has implications for metabolic engineering of these compounds.
Chemical Synthesis
Enantioselective Synthesis
Spectroscopic Analysis
FTIR and FT-Raman Spectra
Detailed vibrational analyses of cuscohygrine have been conducted using Density Functional Theory (DFT) methods, particularly the hybrid functional method B3LYP with the 6-31G(d,p) basis set . These computational studies have predicted the FTIR and FT-Raman spectra of the molecule in its ground state, providing valuable information about its vibrational frequencies and intensity patterns . The spectroscopic data correlate well with the molecular structure, showing characteristic absorption bands associated with the C-H, C-N, and C=O functional groups present in cuscohygrine .
NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopic studies of cuscohygrine have yielded important structural information. Computational predictions of ¹H and ¹³C NMR chemical shifts have been conducted using gauge invariant atomic orbital methods . These theoretical calculations provide reference data for the identification and structural confirmation of cuscohygrine in various contexts . The NMR spectra reflect the symmetric nature of the molecule, with distinct signals corresponding to the pyrrolidine rings and the connecting propanone bridge.
UV-Visible Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) calculations have been employed to predict the UV-visible absorption spectrum of cuscohygrine . These studies have revealed that cuscohygrine exhibits intense electronic transitions at 240.31 nm (oscillator strength f = 0.0009 a.u.) and at 140.06 nm (oscillator strength f = 0.1575 a.u.) . The strong absorption band observed at 240 nm is attributed to π-π* transitions within the molecule . Notably, theoretical spectra indicate no absorption in the visible region, suggesting potential applications in non-linear optics (NLO) .
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